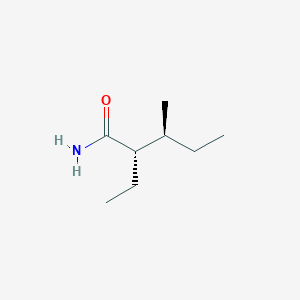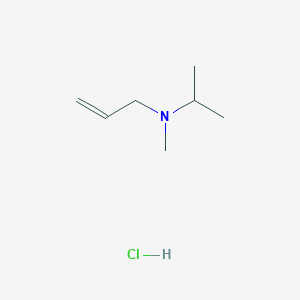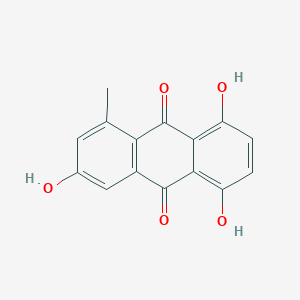![molecular formula C24H37LiSi2 B12557271 lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane CAS No. 188578-25-8](/img/structure/B12557271.png)
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is a complex organosilicon compound It is characterized by the presence of lithium, trimethylsilyl groups, and a phenyl ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane typically involves the reaction of trimethylsilyl-substituted phenyl compounds with lithium reagents. One common method includes the use of lithium diisopropylamide (LDA) as a base to deprotonate the trimethylsilyl-substituted phenyl compound, followed by the addition of a lithium reagent to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler organosilicon compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanol, siloxane, and various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It can act as a catalyst or catalyst precursor in various chemical reactions.
Pharmaceuticals: Research is ongoing to explore its potential in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive lithium and trimethylsilyl groups. These groups can interact with other molecules, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylphenylsilane: Similar structure but lacks the lithium component.
Trimethylsilylmethyl lithium: Contains lithium and trimethylsilyl groups but has a different overall structure.
Phenyltrimethylsilane: Similar phenyl and trimethylsilyl groups but without the lithium component.
Uniqueness
Lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane is unique due to the combination of lithium and trimethylsilyl groups within a single molecule
Propiedades
Número CAS |
188578-25-8 |
|---|---|
Fórmula molecular |
C24H37LiSi2 |
Peso molecular |
388.7 g/mol |
Nombre IUPAC |
lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane |
InChI |
InChI=1S/C24H37Si2.Li/c1-9-19(2)18-24(20-10-14-22(15-11-20)25(3,4)5)21-12-16-23(17-13-21)26(6,7)8;/h10-17,19H,9,18H2,1-8H3;/q-1;+1 |
Clave InChI |
CRQISBMDSXKTIR-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCC(C)C[C-](C1=CC=C(C=C1)[Si](C)(C)C)C2=CC=C(C=C2)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(3,3-Diethyl-2-oxo-2lambda~5~-triaz-1-en-1-yl)oxy]propan-1-ol](/img/structure/B12557250.png)

![4-[2-(2,4,6-Trimethylphenyl)ethyl]benzonitrile](/img/structure/B12557257.png)

![4-[2-(10-bromoanthracen-9-yl)ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12557265.png)

![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
